An In-depth Technical Guide to 2-Fluoro-6-methoxybenzamide
An In-depth Technical Guide to 2-Fluoro-6-methoxybenzamide
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the properties, synthesis, and applications of 2-Fluoro-6-methoxybenzamide. It moves beyond a simple data sheet to provide insights into the causality behind its chemical behavior and its potential as a valuable building block in modern synthetic chemistry.
Core Chemical Identity and Physicochemical Properties
2-Fluoro-6-methoxybenzamide is a substituted aromatic amide, a class of compounds frequently explored in medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group ortho to the amide functionality, imparts specific steric and electronic properties that are of significant interest in the design of bioactive molecules.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 529512-81-0 | PubChem[1] |
| IUPAC Name | 2-fluoro-6-methoxybenzamide | PubChem[1] |
| Molecular Formula | C₈H₈FNO₂ | PubChem[1] |
| SMILES | COC1=C(C(=CC=C1)F)C(=O)N | PubChem[1] |
| InChIKey | BDJNFURQDZEPLK-UHFFFAOYSA-N | PubChem[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 169.15 g/mol | PubChem[1] |
| Monoisotopic Mass | 169.05390666 Da | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| XLogP3 | 0.1 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
Spectroscopic Profile for Structural Verification
Confirmation of the chemical structure is paramount. The following section details the expected spectral data for 2-Fluoro-6-methoxybenzamide, providing a benchmark for researchers synthesizing or handling this compound.
Table 3: Key Spectroscopic Features
| Technique | Feature | Expected Chemical Shift / Range | Rationale |
|---|---|---|---|
| ¹H NMR | -OCH₃ | ~3.9 ppm (singlet, 3H) | Methoxy group protons, singlet as there are no adjacent protons. |
| Aromatic H | 6.8 - 7.5 ppm (multiplet, 3H) | Protons on the aromatic ring, complex splitting due to coupling with each other and the fluorine atom. | |
| -NH₂ | 5.5 - 8.5 ppm (broad singlet, 2H) | Amide protons, typically broad and may exchange with D₂O. Chemical shift can be concentration and solvent dependent. | |
| ¹³C NMR | -C =O | 165 - 170 ppm | Carbonyl carbon of the amide group. |
| Aromatic C -F | 158 - 162 ppm (doublet, ¹JCF ≈ 240-250 Hz) | Carbon directly bonded to fluorine, shows a large one-bond coupling constant. | |
| Aromatic C -O | 155 - 159 ppm | Carbon directly bonded to the methoxy group. | |
| Aromatic C -H | 110 - 135 ppm | Aromatic carbons bonded to hydrogen. | |
| -OCH₃ | 55 - 60 ppm | Methoxy group carbon. | |
| IR Spectroscopy | N-H Stretch | 3200-3400 cm⁻¹ (two bands) | Symmetric and asymmetric stretching of the primary amide N-H bonds.[2] |
| C=O Stretch | 1650-1690 cm⁻¹ (strong) | Carbonyl stretching of the amide group ("Amide I band").[2] | |
| C-O Stretch | 1000-1300 cm⁻¹ | Stretching of the aryl-ether C-O bond.[2] | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 169 | The mass corresponding to the intact molecule.[1] |
| | Key Fragments | m/z = 153, 123 | Corresponding to the loss of NH₂ (-16) and subsequent loss of formaldehyde (-30) from the methoxy group.[1] |
Recommended Synthetic Pathway
While multiple synthetic routes may exist, a reliable and common approach to synthesizing benzamides is through the activation of the corresponding carboxylic acid followed by amination. The precursor, 2-Fluoro-6-methoxybenzoic acid, is a commercially available starting material.[3][4]
Detailed Protocol: Direct Amide Coupling
This protocol describes a direct coupling method, which often proceeds under milder conditions than the acyl chloride route and avoids the handling of thionyl chloride.
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Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Fluoro-6-methoxybenzoic acid (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
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Activation: Add a peptide coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an amine base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes. The formation of an activated ester is the key step; this intermediate is highly susceptible to nucleophilic attack.
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Amination: Introduce the ammonia source. This can be achieved by bubbling ammonia gas through the solution or by adding a solution of ammonium chloride (NH₄Cl, 1.5 eq) and allowing the in-situ generated ammonia to react.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine to remove unreacted reagents and byproducts.
-
Purification & Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization. The final product's identity and purity must be confirmed by spectroscopic methods (NMR, MS) as outlined in Section 2.
Applications in Research and Drug Development
The true value of 2-Fluoro-6-methoxybenzamide lies in its utility as a scaffold and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.[3]
-
Medicinal Chemistry Scaffold: The benzamide moiety is a well-established pharmacophore present in numerous approved drugs.[5] The specific substitutions on this molecule offer distinct advantages:
-
Fluorine Atom: The introduction of fluorine is a common strategy in drug design. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[6][7] For instance, studies on related 2,6-difluorobenzamides have shown their potency as inhibitors of the bacterial cell division protein FtsZ, highlighting the importance of the fluorine substituents for activity.[7]
-
Methoxy Group: The methoxy group acts as a hydrogen bond acceptor and can influence the molecule's conformation and solubility. Its position, ortho to the amide, creates a specific steric environment that can be crucial for selective binding to a biological target.
-
-
Intermediate for API Synthesis: This compound is a valuable precursor for creating more elaborate Active Pharmaceutical Ingredients (APIs). The primary amide can be a handle for further chemical transformations, or it can be the final desired functionality in a target molecule. Its precursor, 2-Fluoro-6-methoxybenzoic acid, is noted as a key building block for various drug families.[3]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical compound. Based on aggregated GHS data, 2-Fluoro-6-methoxybenzamide should be handled with care.[1]
Table 4: GHS Hazard Information
| Hazard Class | Code | Statement | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation | PubChem[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | PubChem[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | PubChem[1] |
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[8][9] Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to ensure long-term stability.[10]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
References
-
PubChem Compound Summary for CID 579738, 2-Fluoro-6-methoxybenzamide. National Center for Biotechnology Information. [Link]
-
Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition. National Center for Biotechnology Information (PMC). [Link]
-
2-Fluoro-6-Methoxybenzoic Acid: A Key Pharmaceutical Intermediate. [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
-
IR Absorption Bands and NMR. Rose-Hulman Institute of Technology. [Link]
-
PubChem Compound Summary for CID 2737360, 2-Fluoro-6-methoxybenzoic acid. National Center for Biotechnology Information. [Link]
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